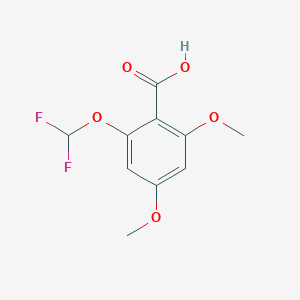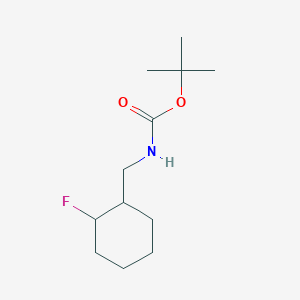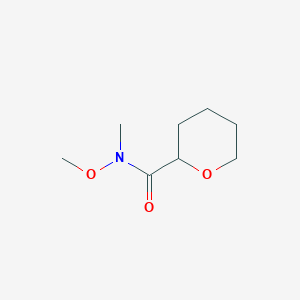![molecular formula C12H19NO6 B15308418 1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
The synthesis of 1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid typically involves the protection of piperidine with a tert-butoxycarbonyl group. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group results in the formation of piperidine-3,4-dicarboxylic acid.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis. It can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparaison Avec Des Composés Similaires
1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but with different substitution patterns on the piperidine ring.
Ethyl N-Boc-piperidine-4-carboxylate: Contains an ethyl ester group instead of a carboxylic acid group.
1-Boc-3-piperidone: Contains a ketone group instead of carboxylic acid groups.
These compounds share the Boc protecting group but differ in their functional groups and substitution patterns, which can influence their reactivity and applications.
Propriétés
Formule moléculaire |
C12H19NO6 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) |
Clé InChI |
AWJIQTRKBLSMRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
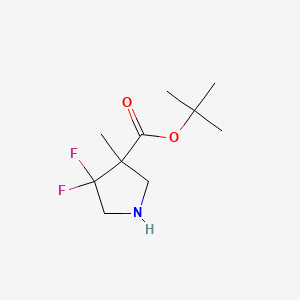
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
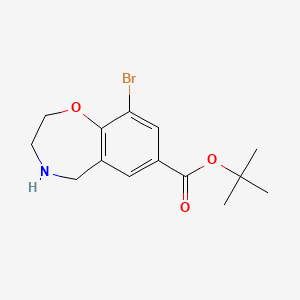
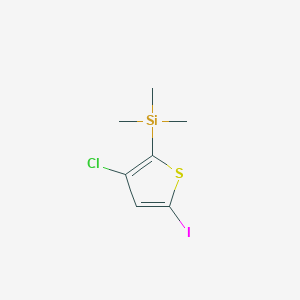

![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
